
Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H19ClN4O2 and a molecular weight of 298.77 g/mol . It is a solid substance commonly used in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2-chloropyrimidine under specific conditions. The reaction is usually carried out in an inert atmosphere at a controlled temperature to ensure the desired product’s purity and yield . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions may vary.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions allows for the modification of its structure to create derivatives with enhanced biological activity or improved properties for industrial applications.
Biology
In biological research, this compound has been investigated for its interactions with various molecular targets. Notably, it has shown promise in modulating neurotransmitter systems, which could have implications in treating psychiatric disorders.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated the effects of various piperazine derivatives, including this compound. The results indicated significant modulation of serotonin reuptake, suggesting potential utility in treating depression-related disorders. The compound's ability to interact with serotonin transporters highlights its relevance in developing antidepressant therapies.
Case Study 2: Antitumor Efficacy
In vitro assays conducted on human cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. It was found to induce apoptosis in cancer cells, validating its potential as an antitumor agent. These findings suggest that further exploration into its mechanism of action could lead to novel cancer therapies.
Case Study 3: Antimicrobial Testing
Antimicrobial tests revealed that this compound displayed inhibitory activity against several Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis. This property positions the compound as a candidate for developing new antimicrobial agents.
Data Table: Summary of Biological Activities
Activity Type | Findings | Reference |
---|---|---|
Antidepressant | Modulation of serotonin reuptake | Journal of Medicinal Chemistry |
Antitumor | Induced apoptosis in cancer cells | Journal of Medicinal Chemistry |
Antimicrobial | Inhibitory activity against bacteria | Journal of Medicinal Chemistry |
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its chloropyrimidine moiety, which imparts distinct chemical and biological properties.
Biological Activity
Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate (CAS No. 221050-88-0) is a synthetic compound that belongs to the class of piperazine derivatives. Its unique structure, featuring a chloropyrimidine moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : C₁₃H₁₉ClN₄O₂
- Molecular Weight : 298.77 g/mol
- Physical State : Solid
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The presence of the chloropyrimidine ring may enhance its affinity for specific receptors compared to other piperazine derivatives.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant Effects : Studies have suggested that piperazine derivatives can influence serotonin and dopamine pathways, potentially offering antidepressant properties.
- Antitumor Activity : Preliminary studies indicate that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains, indicating potential as antimicrobial agents.
Data Table: Biological Activity Summary
Activity Type | Observed Effects | Reference |
---|---|---|
Antidepressant | Modulation of serotonin levels | |
Antitumor | Cytotoxicity against cancer cell lines | |
Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives, including this compound. The results demonstrated significant modulation of serotonin reuptake, suggesting potential utility in treating depression-related disorders.
Case Study 2: Antitumor Efficacy
In vitro assays conducted on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The compound was found to induce apoptosis in cells, further validating its potential as an antitumor agent.
Case Study 3: Antimicrobial Testing
A series of antimicrobial tests indicated that this compound displayed inhibitory activity against several Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate?
The compound is typically synthesized via nucleophilic substitution between tert-butyl piperazine-1-carboxylate and 2-chloropyrimidine derivatives. Key steps include:
- Reacting tert-butyl piperazine-1-carboxylate with 2-chloro-4-substituted pyrimidines in 1,4-dioxane or toluene under reflux (60–110°C) for 4–12 hours.
- Using potassium carbonate as a base to deprotonate the piperazine nitrogen, enhancing nucleophilicity .
- Purification via silica gel chromatography (eluent: hexane/ethyl acetate gradients) yields products with 62–88% efficiency .
Q. How is this compound characterized in academic research?
Standard characterization methods include:
- NMR spectroscopy : H and C NMR confirm regioselective substitution on the pyrimidine ring (e.g., singlet peaks for tert-butyl at δ 1.46 ppm and pyrimidine protons at δ 6.53–8.16 ppm) .
- Mass spectrometry : LCMS or ESI-MS identifies molecular ions (e.g., [M+H]+ at m/z 342 for brominated analogs) .
- X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonds between pyrimidine N and hydroxyl groups) .
Q. What are the typical reactions involving this compound?
The 2-chloropyrimidine moiety undergoes:
- Suzuki coupling : Substitution with aryl/heteroaryl boronic acids under palladium catalysis to introduce diversity at the C4 position .
- Boc deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the tert-butyloxycarbonyl (Boc) group, yielding free piperazine intermediates for further functionalization .
Advanced Research Questions
Q. How can researchers optimize synthesis yields under varying reaction conditions?
Yield optimization requires systematic parameter adjustments:
- Temperature : Higher temperatures (110°C vs. 60°C) reduce reaction times but may increase side products (e.g., di-substitution) .
- Solvent choice : Polar aprotic solvents like 1,4-dioxane improve solubility of reactants compared to toluene .
- Base stoichiometry : Excess potassium carbonate (2–3 equiv.) ensures complete deprotonation of piperazine, critical for high conversion rates .
- Microwave-assisted synthesis : Reduces reaction times (e.g., 3 hours vs. 12 hours) while maintaining yields >90% .
Q. How should researchers address contradictions in reported reaction conditions or yields?
Discrepancies in literature data (e.g., 62% vs. 88% yields) arise from:
- Impurity profiles : Unoptimized purification methods (e.g., column chromatography vs. recrystallization) affect isolated yields .
- Starting material quality : Trace moisture in 2-chloropyrimidine derivatives can hydrolyze the Boc group, reducing efficiency .
- Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust conditions dynamically .
Q. What strategies are employed to analyze intramolecular interactions and crystal packing in this compound?
Advanced structural analyses include:
- Hydrogen bonding networks : Identified via X-ray diffraction (e.g., O–H⋯N bonds between hydroxyl and pyrimidine groups, forming 8-membered synthons) .
- π-π stacking : Centroid distances (3.59 Å) between pyrimidine rings stabilize crystal lattices, influencing solubility and stability .
- Conformational analysis : Piperazine rings adopt chair conformations, with Boc groups in axial/equatorial orientations depending on steric effects .
Q. How is this compound utilized in drug discovery pipelines?
The compound serves as a versatile scaffold:
- Kinase inhibitor development : The pyrimidine core mimics ATP-binding motifs, enabling interactions with kinase active sites .
- Pharmacophore modification : Substituents at C2 (Cl) and C4 (piperazine) are modified to enhance target selectivity (e.g., brominated analogs for covalent binding) .
- In vitro screening : Derivatives are tested against bacterial strains (e.g., S. aureus, P. aeruginosa) to evaluate antimicrobial activity .
Q. Methodological Considerations
Q. What safety precautions are critical when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Protective gear : Nitrile gloves and goggles prevent skin/eye contact with irritants like TFA during Boc deprotection .
- Waste disposal : Halogenated byproducts (e.g., brominated analogs) require segregated disposal due to environmental toxicity .
Q. How can researchers validate the purity of intermediates during multi-step syntheses?
- HPLC-DAD/MS : Detects low-abundance impurities (e.g., di-substituted byproducts) with UV/Vis and mass confirmation .
- Elemental analysis : Confirms C/H/N ratios within 0.4% of theoretical values for high-purity batches .
- DSC/TGA : Thermal analysis identifies residual solvents or polymorphic transitions .
Properties
IUPAC Name |
tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)10-4-5-15-11(14)16-10/h4-5H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYDEJABHMSOIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458482 | |
Record name | tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221050-88-0 | |
Record name | tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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